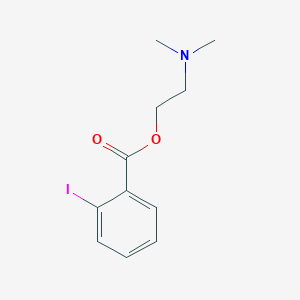
1-(2,2-Diphenylpropanoyl)-4-methylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,2-Diphenylpropanoyl)-4-methylpiperazine, also known as DPP-4 inhibitor, is a type of medication used to treat type 2 diabetes. It works by inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4), which breaks down incretin hormones that stimulate insulin secretion. This results in increased insulin secretion and lower blood sugar levels. In addition to its medical use, DPP-4 inhibitors have also been studied for their potential applications in scientific research.
Mechanism of Action
1-(2,2-Diphenylpropanoyl)-4-methylpiperazine inhibitors work by inhibiting the enzyme this compound, which is responsible for breaking down incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones stimulate insulin secretion and lower blood sugar levels. By inhibiting this compound, this compound inhibitors increase the levels of these hormones, resulting in increased insulin secretion and lower blood sugar levels.
Biochemical and Physiological Effects:
This compound inhibitors have been shown to have a number of biochemical and physiological effects. In addition to their effects on insulin secretion and blood sugar levels, they have also been shown to improve beta cell function, reduce inflammation, and improve endothelial function.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(2,2-Diphenylpropanoyl)-4-methylpiperazine inhibitors in lab experiments is their specificity for this compound. This allows researchers to selectively inhibit this compound without affecting other enzymes or pathways. However, one limitation is that this compound inhibitors may have off-target effects that could complicate interpretation of experimental results.
Future Directions
There are a number of future directions for research on 1-(2,2-Diphenylpropanoyl)-4-methylpiperazine inhibitors. One area of interest is in the development of more selective and potent inhibitors. Another area of research is in the study of the long-term effects of this compound inhibitors on beta cell function and glucose metabolism. Additionally, this compound inhibitors may have potential applications in the treatment of other diseases such as cardiovascular disease and Alzheimer's disease.
Synthesis Methods
1-(2,2-Diphenylpropanoyl)-4-methylpiperazine inhibitors can be synthesized using a variety of methods, including chemical synthesis and enzymatic methods. One common method involves the reaction of a piperazine compound with a substituted phenylpropanoic acid. The resulting compound is then purified and tested for its this compound inhibitory activity.
Scientific Research Applications
1-(2,2-Diphenylpropanoyl)-4-methylpiperazine inhibitors have been studied for their potential applications in a variety of scientific research areas. One area of interest is in the study of incretin hormones and their role in glucose homeostasis. This compound inhibitors can be used to study the effects of these hormones on insulin secretion and glucose metabolism.
Another area of research is in the study of the mechanisms underlying type 2 diabetes. This compound inhibitors can be used to investigate the role of this compound in the development of insulin resistance and beta cell dysfunction.
Properties
Molecular Formula |
C20H24N2O |
|---|---|
Molecular Weight |
308.4 g/mol |
IUPAC Name |
1-(4-methylpiperazin-1-yl)-2,2-diphenylpropan-1-one |
InChI |
InChI=1S/C20H24N2O/c1-20(17-9-5-3-6-10-17,18-11-7-4-8-12-18)19(23)22-15-13-21(2)14-16-22/h3-12H,13-16H2,1-2H3 |
InChI Key |
CVARLGHKNPUMND-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)N3CCN(CC3)C |
Canonical SMILES |
CC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)N3CCN(CC3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![2-[(Dimethylamino)methyl]-4-methoxyphenyl dimethylcarbamate](/img/structure/B295047.png)
![1-Azabicyclo[2.2.2]oct-3-yl 4-ethoxybenzoate](/img/structure/B295048.png)





